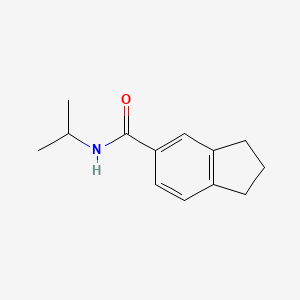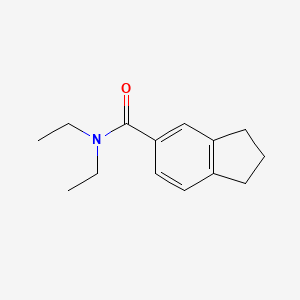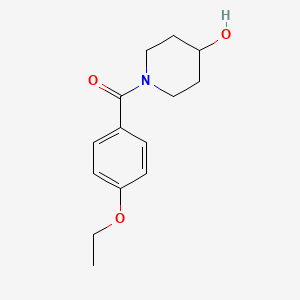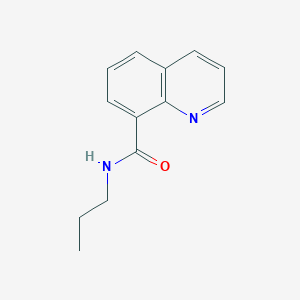
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, also known as GW501516, is a synthetic drug that is classified as a PPARδ receptor agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the sports industry due to its ability to enhance endurance and performance. Despite its potential benefits, there are concerns about its safety and legality, which have led to its ban in competitive sports.
Mécanisme D'action
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide works by activating the PPARδ receptor, which is a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy production and utilization.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide are complex and depend on various factors, including the dose, duration of exposure, and individual characteristics. Some of the reported effects include increased endurance, improved muscle fiber composition, and reduced body fat. However, there are also concerns about the potential adverse effects of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, including liver toxicity and increased risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide has several advantages for laboratory experiments, including its ability to improve endurance and performance in animal models. It also has potential therapeutic applications for various diseases, which makes it a promising candidate for drug development. However, there are limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and long-term effects.
Orientations Futures
There are several future directions for research on N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, including investigating its potential as a treatment for metabolic and cardiovascular diseases, exploring its mechanism of action, and developing safer and more effective analogs. Additionally, there is a need for further research on the potential adverse effects of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide, particularly with regard to liver toxicity and cancer risk.
Méthodes De Synthèse
The synthesis of N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide involves a series of chemical reactions that start with the condensation of 2,3-dihydro-1H-indene-5-carboxylic acid and isobutyryl chloride to form the intermediate isobutyryl-2,3-dihydro-1H-indene-5-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-propan-2-ylamine to yield N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide.
Applications De Recherche Scientifique
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase lipid metabolism in animal models. In addition, it has been investigated as a potential treatment for various diseases, including diabetes, obesity, and cancer.
Propriétés
IUPAC Name |
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9(2)14-13(15)12-7-6-10-4-3-5-11(10)8-12/h6-9H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDXTHFHHAZGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-2,3-dihydro-1H-indene-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)


